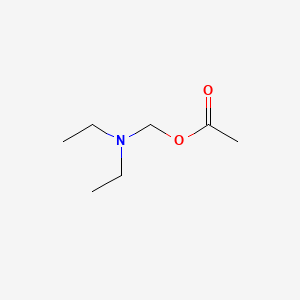
Acetic acid, N,N-diethylaminomethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diethylamino)methyl=acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (diethylamino)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)methyl=acetate typically involves the esterification of acetic acid with (diethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Diethylamino)methyl=acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(Diethylamino)methyl=acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Major Products Formed
Hydrolysis: Acetic acid and (diethylamino)methanol.
Transesterification: A new ester and alcohol.
Reduction: (Diethylamino)methanol.
科学研究应用
(Diethylamino)methyl=acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but lacks the (diethylamino)methyl group.
Methyl acetate: Another simple ester with similar reactivity but different molecular structure.
Diethylaminoethyl acetate: A compound with a similar functional group but different ester structure.
Uniqueness
(Diethylamino)methyl=acetate is unique due to the presence of the (diethylamino)methyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the (diethylamino)methyl group can interact with biological molecules, making the compound useful in biochemical and pharmaceutical applications.
属性
CAS 编号 |
2037-00-5 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
diethylaminomethyl acetate |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3 |
InChI 键 |
HRFPFWMWWNVACI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



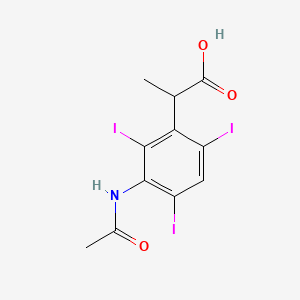
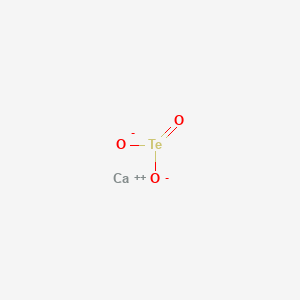
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

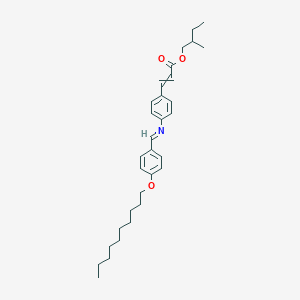

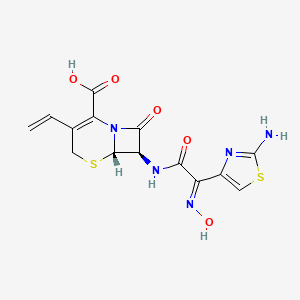
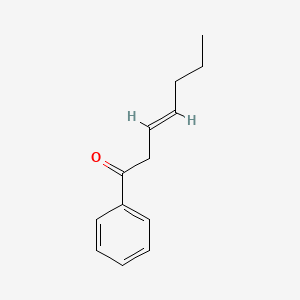
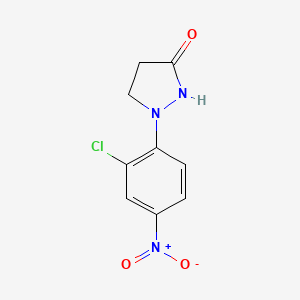
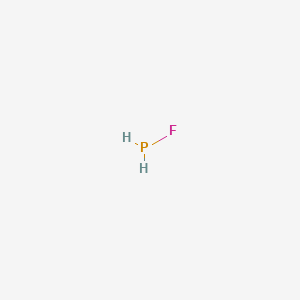

![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

